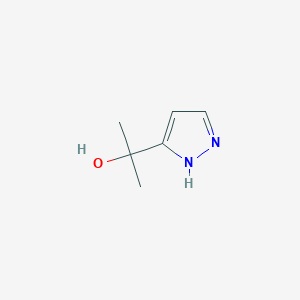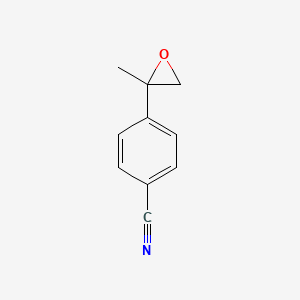
3-(3,5-Difluorophenyl)acrylaldehyde
Descripción general
Descripción
3-(3,5-Difluorophenyl)acrylaldehyde is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Difluorophenyl)acrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluorophenyl)acrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Cellular Detection : A study by Madhu, Gonnade, and Ravikanth (2013) discusses the synthesis of a compound related to 3-(3,5-Difluorophenyl)acrylaldehyde, namely 3,5-bis(acrylaldehyde) BODIPY. This compound exhibited selectivity towards cysteine/homocysteine, making it useful in absorption and emission titration experiments and applications in living cells (Madhu, Gonnade, & Ravikanth, 2013).
Thermodynamic Properties : Dibrivnyi et al. (2019) investigated the thermodynamic properties of similar compounds, which can contribute to the optimization of synthesis and application processes. Their study provides insights into the theoretical understanding of these compounds (Dibrivnyi et al., 2019).
Photochemical Applications : The study by D’Auria, Piancatelli, and Vantaggi (1990) explored the photochemical dimerization of related compounds. This research opens avenues for synthetic methods using acrylaldehyde derivatives in photochemical reactions (D’Auria, Piancatelli, & Vantaggi, 1990).
Catalysis and Computational Studies : Luo, Tang, and Li (2005) conducted a computational experiment on the catalysis of acrylaldehyde, providing insights into the mechanisms of hydroformylation and hydrogenation, which are crucial for chemical synthesis and industrial applications (Luo, Tang, & Li, 2005).
Synthesis of Organic Compounds : Hara, Inouye, and Kakisawa (1981) reported a synthesis method involving acrylaldehyde that leads to the production of 4-hydroxyprolines, indicating its utility in organic synthesis (Hara, Inouye, & Kakisawa, 1981).
Vapor-Phase Aldol Condensation : Ai (1991) explored the vapor-phase aldol condensation of formaldehyde with acetaldehyde to form acrylaldehyde, shedding light on the catalytic processes and conditions that favor the formation of acrylaldehyde (Ai, 1991a), (Ai, 1991b).
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNIOGUAYENEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)acrylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















